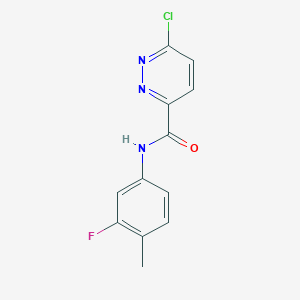![molecular formula C13H14N4O3 B7575416 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575416.png)
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid, also known as TPBA, is a chemical compound that has been studied for its potential applications in scientific research. TPBA is a member of the triazole family of compounds, which have been found to have a wide range of biological activities. In
Wirkmechanismus
The mechanism of action of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid is not fully understood. However, it has been proposed that 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid may exert its biological effects by inhibiting the activity of certain enzymes or proteins in the body. For example, 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity in animal models of diabetes. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has also been found to have anti-viral properties, inhibiting the replication of certain viruses such as hepatitis C virus.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid in lab experiments is its wide range of biological activities. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to have anti-inflammatory, anti-tumor, and anti-viral properties, making it a potentially useful tool for studying these processes. However, one limitation of using 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid in lab experiments is its potential toxicity. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been found to be toxic to certain cell types at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are many future directions for research on 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid. One area of research could be the development of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid derivatives with improved biological activity and reduced toxicity. Another area of research could be the investigation of the mechanism of action of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid, to better understand how it exerts its biological effects. Additionally, 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid could be studied for its potential use as a therapeutic agent for the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Synthesemethoden
The synthesis of 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid involves the reaction of 3-aminomethylbenzoic acid with triazole and propionyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine. The resulting product is then purified by recrystallization.
Wissenschaftliche Forschungsanwendungen
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has been studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. 3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, diabetes, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
3-[[3-(triazol-1-yl)propanoylamino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O3/c18-12(4-6-17-7-5-15-16-17)14-9-10-2-1-3-11(8-10)13(19)20/h1-3,5,7-8H,4,6,9H2,(H,14,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOUWFVJSMVHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCN2C=CN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[3-(Triazol-1-yl)propanoylamino]methyl]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[Bis(prop-2-enyl)sulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575341.png)
![1-[Methyl-[(5-methyl-1,2-oxazol-3-yl)methyl]sulfamoyl]piperidine-3-carboxylic acid](/img/structure/B7575343.png)
![2-[(2-Methoxypyridin-3-yl)methylamino]acetic acid](/img/structure/B7575347.png)
![N'-[1-(4-phenylmethoxyphenyl)ethyl]propane-1,3-diamine](/img/structure/B7575348.png)

![1-[1-(Furan-2-yl)propan-2-ylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7575355.png)

![3-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575377.png)
![3-[[(1-Ethyl-5-oxopyrrolidine-3-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575390.png)
![3-[[(3-Fluoro-4-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7575401.png)
![3-[[(4-Bromo-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575403.png)
![3-[[(5-Chloro-2-fluorobenzoyl)amino]methyl]benzoic acid](/img/structure/B7575405.png)
![3-[[(1-Methylpyrazole-4-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575408.png)
![3-[[(4-Chloro-1-methylpyrrole-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575429.png)